molecular formula C8H10N2S B110423 3-Ethylpyridine-4-carbothioamide CAS No. 10605-12-6

3-Ethylpyridine-4-carbothioamide

Cat. No. B110423
CAS RN: 10605-12-6
M. Wt: 166.25 g/mol
InChI Key: JZTXIMKFZRGUKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide, a compound structurally related to 3-Ethylpyridine-4-carbothioamide, was achieved through a method that involved elemental analysis and was supported by various spectroscopic techniques. The synthesis process was not detailed, but the characterization included experimental 1H NMR, 13C NMR, FT-Raman, FT-IR, and UV-Vis spectra. This compound was also evaluated for its anticancer activity against several human carcinoma cell lines, indicating its potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of the synthesized compound was determined using X-ray diffractometry, revealing that it belongs to the triclinic crystal system with space group P-1. The unit cell parameters were precisely measured, providing a clear understanding of the molecular arrangement within the crystal lattice. Quantum chemical computations using density functional theory (DFT) were employed to determine optimized structure parameters, harmonic vibrational frequencies, and other molecular properties, which showed good agreement with experimental data .

Chemical Reactions Analysis

While the specific chemical reactions involving 3-Ethylpyridine-4-carbothioamide were not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the synthesis of 3,5-diaminopyrazole-4-carbothioamides involved intramolecular cyclization of key intermediates, demonstrating the reactivity and versatility of carbothioamide derivatives in forming heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethylpyridine-4-carbothioamide, a compound similar to 3-Ethylpyridine-4-carbothioamide, were extensively studied using vibrational spectroscopy. The equilibrium geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities were calculated using Hartree-Fock and DFT methods. The thermodynamic functions were also determined, providing insight into the stability and reactivity of the molecule. The HOMO and LUMO energy gap was analyzed, reflecting the chemical activity of the molecule. Additionally, the linear polarizability and the first-order hyperpolarizability values were computed, indicating the molecule's potential for nonlinear optical (NLO) applications .

The molecular structure and fundamental modes of 2-ethylpyridine-4-carbothioamide were also studied using density functional methods. The FT-IR and UV spectra were recorded, and the structure and spectroscopic data were calculated using various computational methods. The molecular electrostatic potential and total density distribution were constructed to understand the electronic properties and the most stable geometry of the compound .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure

Vibrational Spectroscopic Investigation on 2-Ethylpyridine-4-carbothioamide : This study delves into the vibrational spectroscopic properties of 2-ethylpyridine-4-carbothioamide, utilizing Fourier transform Raman and infrared spectra. The research highlights its potential as an anti-tubercular agent by inhibiting mycolic acid synthesis. Furthermore, the study provides a comprehensive interpretation of its vibrational spectra through calculated potential energy distribution, alongside investigating its thermodynamic functions and molecular stability through natural bond orbital analysis. The polarizability and hyperpolarizability values were also computed, shedding light on the chemical activity of the molecule (Muthu, Ramachandran, & Uma maheswari, 2012).

Molecular Structure and Vibrational Modes Study : The molecular structure and spectroscopic data of 2-ethylpyridine-4-carbothioamide were explored using various computational methods. This study offers insights into the optimized geometry and vibrational frequencies of the molecule, emphasizing the congruence between experimental and calculated values. The molecule's electronic properties, such as HOMO and LUMO energies, were examined, illustrating its charge transfer capabilities. The study also delves into nuclear magnetic resonance chemical shifts and the molecular electrostatic potential, providing a holistic understanding of the molecule's characteristics (Gunasekaran, Rajalakshmi, & Kumaresan, 2013).

Biological Applications

Antidiabetic Potential of Carbothioamides and Related 1,2,4-Thiodiazolidines : Research has revealed the hypoglycemic activity of specific carbothioamides and their oxidized 1,2,4-thiodiazolidine derivatives. These compounds exhibited a significant reduction in mean blood sugar levels, marking them as potential antidiabetic agents (Chaubey & Pandeya, 1989).

Antifungal Potency of 2-Alkylthiopyridine-4-carbothioamides : A series of synthesized 2-alkylthiopyridine-4-carbothioamides demonstrated noteworthy antifungal effects against certain yeasts and dermatophytes. The study involved in vitro assessments to gauge the compounds' inhibitory activity, revealing the potential of these compounds in antifungal applications (Klimesová, Otčenášek, & Waisser, 1996).

Chemotherapeutic Relevance

Inhibition of Tyrosinase by Ethionamide and Its Analogues : Ethionamide and its analogues, including 2-ethylpyridine-4-carbothioamide, have been identified as potent inhibitors of tyrosinase, an enzyme crucial in melanin biosynthesis. This study not only sheds light on their inhibitory effects but also discusses their potential in modulating tyrosinase activity, which is significant for various applications, including chemotherapeutic interventions (Choi, Park, & Jee, 2015).

properties

IUPAC Name

3-ethylpyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTXIMKFZRGUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpyridine-4-carbothioamide

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